2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the linear formula C9H17O1N2Cl1 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O.ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at room temperature, and kept dry and cool .Wissenschaftliche Forschungsanwendungen
Synthesis and Antihypertensive Activity
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally related to 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride, were synthesized and evaluated for their antihypertensive effects. These compounds demonstrated varying degrees of activity as antihypertensive agents, with specific derivatives showing promising results as alpha-adrenergic blockers in both rats and dogs. This research suggests potential applications of these compounds in the development of new treatments for hypertension (Caroon et al., 1981).
Radioprotective Properties
7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decan dihydrochloride, a compound related to this compound, was shown to possess potential radioprotective properties. In studies involving mice, this compound significantly increased survival rates following lethal doses of X-radiation, indicating its potential application in radioprotection (Shapiro et al., 1968).
Applications in ORL1 Receptor Agonism
Research into the ORL1 (orphanin FQ/nociceptin) receptor identified derivatives of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as high-affinity ligands, suggesting their application in the development of treatments targeting this receptor. These compounds showed promise as ORL1 receptor agonists with potential therapeutic benefits (Röver et al., 2000).
T-Type Calcium Channel Antagonism
A hypothesis that 2,8-diazaspiro[4.5]decan-1-ones could serve as T-type calcium channel antagonists led to the synthesis and discovery of compounds with potent inhibitory effects on T-type calcium channels. This research highlights the potential of these compounds in the development of new therapies for conditions modulated by T-type calcium channels (Fritch & Krajewski, 2010).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one derivatives, were synthesized and evaluated for their anticancer and antidiabetic activities. This research suggests the potential of these compounds in the development of novel treatments for cancer and diabetes (Flefel et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2,9-diazaspiro[4.5]decan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-7-9(5-8(11)12)3-2-4-10-6-9;/h10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDJESWEHBBZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCNC2)CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098135-20-5 |
Source
|
Record name | 2-methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.